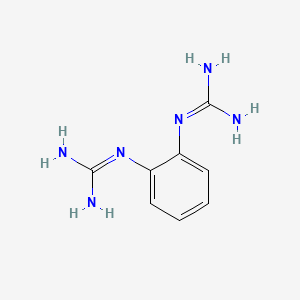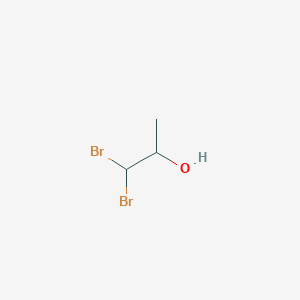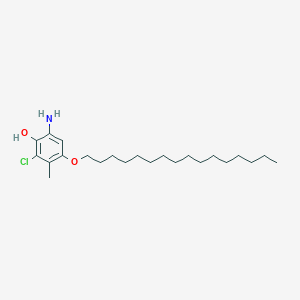![molecular formula C9H10N2 B14500884 3,4-Dimethylpyrrolo[1,2-a]pyrazine CAS No. 64608-64-6](/img/structure/B14500884.png)
3,4-Dimethylpyrrolo[1,2-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethylpyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylpyrrolo[1,2-a]pyrazine can be achieved through various methods. One common approach involves the cyclization of pyrrole-derived α,β-alkynyl ketones. The process typically includes the following steps :
- Preparation of pyrrole-derived α,β-alkynyl ketones.
- Introduction of different groups into the alkyne via Sonogashira cross-coupling.
- Formation of pyrazole by reacting α,β-alkynyls with hydrazine monohydrate.
- Gold-catalyzed cyclization of pyrazoles by alkyne groups.
- Final cyclization using sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
化学反応の分析
Types of Reactions
3,4-Dimethylpyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyrrolopyrazines with various functional groups .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antiviral, and antifungal activities, making it a candidate for developing new antibiotics and antiviral drugs.
Medicine: Shows promise in anticancer research due to its ability to inhibit cancer cell growth and proliferation.
作用機序
The mechanism of action of 3,4-Dimethylpyrrolo[1,2-a]pyrazine involves interactions with various molecular targets and pathways . For instance:
Anticancer Activity: Inhibition of protein kinases (e.g., MAP kinase, cyclin-dependent kinase) and suppression of the HIF-1 pathway.
Antimicrobial Activity: Disruption of bacterial cell wall synthesis and inhibition of essential enzymes.
Anti-inflammatory Activity: Modulation of inflammatory pathways and inhibition of pro-inflammatory cytokines.
類似化合物との比較
3,4-Dimethylpyrrolo[1,2-a]pyrazine can be compared with other pyrrolopyrazine derivatives, such as 5H-pyrrolo[2,3-b]pyrazine . While both compounds share a similar core structure, they exhibit different biological activities:
This compound: More effective as an antimicrobial, antifungal, and antiviral agent.
5H-pyrrolo[2,3-b]pyrazine: Shows greater activity in kinase inhibition and anticancer research.
Other similar compounds include pyrrolo[1,2-a]pyrazine-1,4-dione and 1-ethylidene-2,6-diformyl-1,2-dihydropyrrolo[1,2-a]pyrazine .
特性
CAS番号 |
64608-64-6 |
|---|---|
分子式 |
C9H10N2 |
分子量 |
146.19 g/mol |
IUPAC名 |
3,4-dimethylpyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C9H10N2/c1-7-8(2)11-5-3-4-9(11)6-10-7/h3-6H,1-2H3 |
InChIキー |
RWOJBYQXLMZJMR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N2C=CC=C2C=N1)C |
melting_point |
50 °C |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-{[(4-Dodecylphenyl)methyl]amino}phenol](/img/structure/B14500855.png)
![2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14500863.png)




